

Technical Guide: CAY10563 (MDA 19) in Nitrosative Stress Modulation

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Compound of Interest

Compound Name: CAY10563

Cat. No.: B1157212

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Part 1: Executive Summary & Core Identity

CAY10563, commercially known as MDA 19, is a high-affinity, selective agonist for the Cannabinoid Receptor 2 (CB2). Unlike direct chemical scavengers (e.g., phenolic antioxidants) that neutralize reactive species after they are formed, **CAY10563** functions as an upstream modulator of nitrosative stress.

By activating CB2 receptors on immune cells (microglia, macrophages), **CAY10563** initiates a signaling cascade that suppresses the transcriptional induction of inducible Nitric Oxide Synthase (iNOS). This action prevents the "feed-forward" accumulation of Nitric Oxide (NO) and its subsequent reaction with superoxide (ngcontent-ng-c1352109670="" _ngghost-ng-c1270319359="" class="inline ng-star-inserted">

), thereby blocking the formation of Peroxynitrite (

)—the primary driver of nitrosative damage.

Chemical Identity & Properties

Property	Specification
Catalog Name	MDA 19 (Item No. 10563)
Formal Name	(Z)-N'-(1-hexyl-2-oxoindolin-3-ylidene)benzohydrazide
Molecular Formula	
Target	Cannabinoid Receptor 2 (CB2)
Selectivity	= 43.3 nM (CB2) vs. 162.4 nM (CB1) [Rat]; High selectivity for human CB2 over CB1 (~14-fold).
Primary Utility	Inhibition of neuroinflammation, suppression of iNOS/COX-2, reduction of nitrosative stress without psychotropic effects.

Part 2: Molecular Mechanism of Action

The efficacy of **CAY10563** in mitigating nitrosative stress relies on its ability to intercept the inflammatory signaling pathway before the generation of reactive nitrogen species (RNS).

The Signaling Cascade

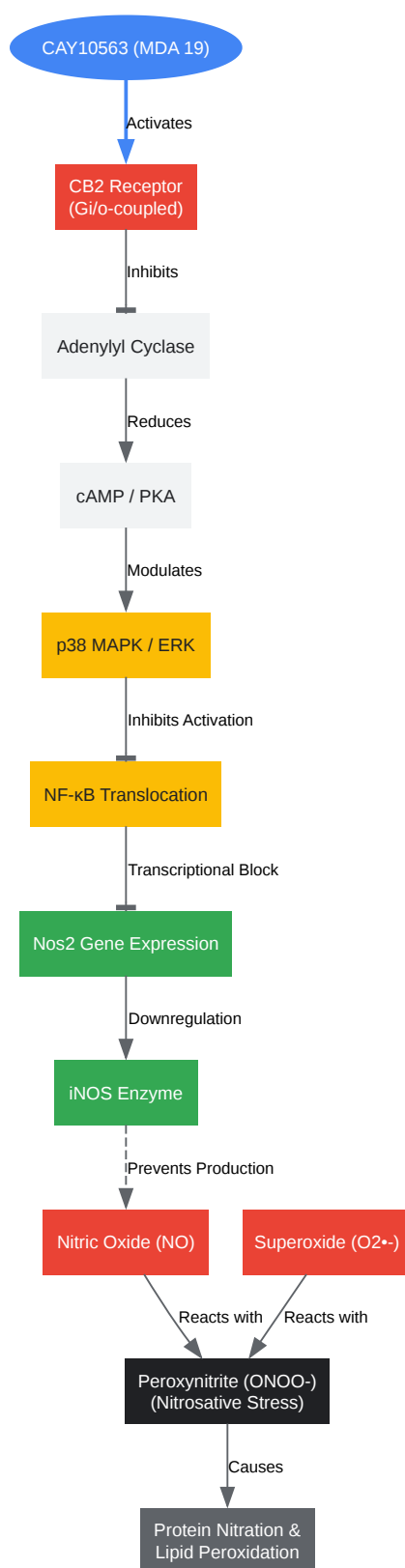
- Receptor Activation: **CAY10563** binds to the -coupled CB2 receptor on the surface of activated immune cells (e.g., LPS-primed microglia).
- cAMP Modulation: Activation inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP levels and Protein Kinase A (PKA) activity.
- Transcriptional Suppression: The signal interferes with the phosphorylation of MAPK pathways (p38, ERK1/2) and the nuclear translocation of NF-
B.
- Enzyme Downregulation: Reduced NF-

B binding to the Nos2 promoter suppresses the expression of the iNOS enzyme.

- Nitrosative Stress Blockade:
 - iNOS Protein
Nitric Oxide (NO).
 - `ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">`
NO +
Peroxynitrite (

).
 - Outcome: Prevention of protein tyrosine nitration (3-Nitrotyrosine formation) and lipid peroxidation.

Pathway Visualization (Graphviz DOT)



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Caption: **CAY10563** activates CB2, suppressing the NF-

B pathway and preventing iNOS-mediated Peroxynitrite formation.

Part 3: Experimental Protocols

To validate the role of **CAY10563** in reducing nitrosative stress, the following self-validating workflow is recommended. This protocol uses LPS-stimulated BV-2 microglial cells, a standard model for neuro-immune nitrosative stress.

Protocol A: In Vitro Suppression of Nitrite (NO Proxy)

Objective: Quantify the reduction of NO production (and consequent nitrosative potential) in macrophages/microglia.

- Cell Preparation:
 - Seed BV-2 microglia or RAW 264.7 macrophages in 96-well plates (cells/well).
 - Incubate for 24 hours in DMEM + 10% FBS.
- Pre-treatment (The **CAY10563** Step):
 - Replace media with serum-free media containing **CAY10563** (Concentration range: 1 M – 10 M).
 - Control: Vehicle (DMSO < 0.1%).
 - Incubation: 30–60 minutes prior to stimulation.
- Stimulation:
 - Add Lipopolysaccharide (LPS) (Final conc: 100 ng/mL – 1 g/mL) to induce iNOS.
 - Incubate for 18–24 hours.

- Readout (Griess Assay):
 - Collect 50

L of supernatant.
 - Mix with 50

L Sulfanilamide solution + 50

L NED solution.
 - Measure absorbance at 540 nm.
 - Validation: Absorbance must decrease in **CAY10563**-treated wells in a dose-dependent manner compared to LPS-only control.

Protocol B: Direct Measurement of Peroxynitrite Damage (Nitrotyrosine)

Objective: Confirm that NO reduction translates to reduced protein nitration (the hallmark of nitrosative stress).

- Treatment: Follow steps 1–3 in Protocol A, but use 6-well plates for protein extraction.
- Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease inhibitors.
- Western Blot / ELISA:
 - Target: 3-Nitrotyrosine (3-NT).
 - Loading Control:

-Actin.
 - iNOS Verification: Probe for iNOS protein to confirm the upstream mechanism.
- Expected Result: **CAY10563** treatment should result in a significant reduction of the 3-NT bands/signal, correlating with reduced iNOS expression.

Data Presentation: Expected Efficacy Profile

Parameter	Control (LPS Only)	CAY10563 (1 M) + LPS	CAY10563 (10 M) + LPS	Interpretation
Nitrite Levels	100% (Baseline)	~70–80%	~40–50%	Dose-dependent inhibition of NO release.
iNOS Expression	High	Moderate	Low	Transcriptional suppression confirmed.
3-Nitrotyrosine	High	Reduced	Significantly Reduced	Prevention of downstream nitrosative damage.
Cell Viability	>90%	>90%	>90%	Confirms effect is not due to cytotoxicity.

Part 4: Authoritative Grounding & References

The classification of **CAY10563** as MDA 19 and its pharmacological profile as a CB2 agonist is supported by the primary literature on synthetic cannabinoids and their anti-inflammatory properties.

References

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 - Relevance: Defines MDA 19 (**CAY10563**)

- Diaz, P., Xu, J., Astruc-Diaz, F., Pan, H. M., Brown, D. L., & Naguib, M. (2008). Design and synthesis of a novel series of N-alkyl isatin acylhydrazone derivatives that act as selective cannabinoid receptor 2 agonists for the treatment of neuropathic pain. *Journal of Medicinal Chemistry*, 51(16), 4932–4947.
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 - Relevance: Confirms the identity of C
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